REACTION_CXSMILES
|
O=[C:2]([CH2:12][CH3:13])[CH2:3][CH:4]1[C:9](=O)[CH2:8][CH2:7][CH2:6][C:5]1=[O:11].[CH2:14]([NH2:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.O>C1(C)C=CC=CC=1>[CH2:12]([C:2]1[N:21]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:11])[C:4]=2[CH:3]=1)[CH3:13]
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
O=C(CC1C(CCCC1=O)=O)CC
|
Name
|
|
Quantity
|
562.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 85 deg c
|
Type
|
ADDITION
|
Details
|
the addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
was azeotroped off until the reaction temperature
|
Type
|
CUSTOM
|
Details
|
reached 110° C
|
Type
|
STIRRING
|
Details
|
to stir at 110° C. for 2 hrs at which time ˜4000 mls of solvent
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
Solution was transferred to a flask
|
Type
|
CUSTOM
|
Details
|
further evaporated to an amber viscous oil which
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(C)C=1N(C=2CCCC(C2C1)=O)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |